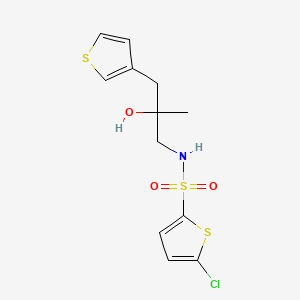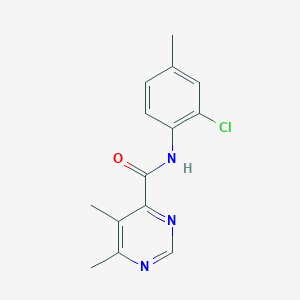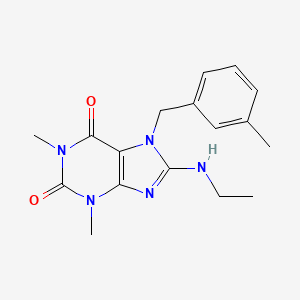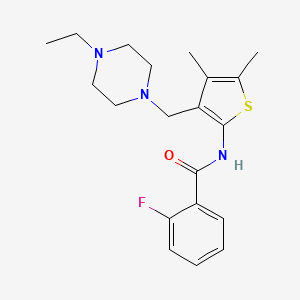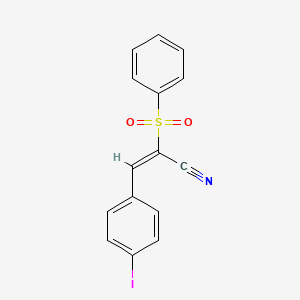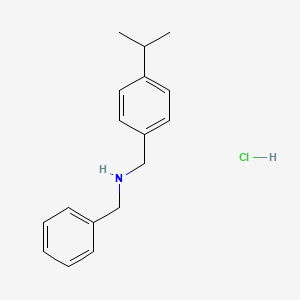
苄基-(4-异丙基-苄基)-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-(4-isopropyl-benzyl)-amine hydrochloride is a chemical compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group and a 4-isopropyl-benzyl group attached to an amine, with the hydrochloride salt form enhancing its solubility in water
科学研究应用
Benzyl-(4-isopropyl-benzyl)-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(4-isopropyl-benzyl)-amine hydrochloride typically involves the following steps:
Formation of 4-isopropylbenzyl chloride: This can be achieved by reacting 4-isopropylbenzyl alcohol with thionyl chloride or phosphorus trichloride under reflux conditions.
Nucleophilic substitution reaction: The 4-isopropylbenzyl chloride is then reacted with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate to form Benzyl-(4-isopropyl-benzyl)-amine.
Formation of hydrochloride salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, Benzyl-(4-isopropyl-benzyl)-amine hydrochloride.
Industrial Production Methods
Industrial production methods for Benzyl-(4-isopropyl-benzyl)-amine hydrochloride may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
Benzyl-(4-isopropyl-benzyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
作用机制
The mechanism of action of Benzyl-(4-isopropyl-benzyl)-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzylamine: A simpler analogue with only one benzyl group.
4-Isopropylbenzylamine: Contains a single 4-isopropyl-benzyl group.
N-Benzyl-N-methylamine: A related compound with a methyl group instead of a 4-isopropyl-benzyl group.
Uniqueness
Benzyl-(4-isopropyl-benzyl)-amine hydrochloride is unique due to the presence of both benzyl and 4-isopropyl-benzyl groups, which confer distinct chemical and physical properties
属性
IUPAC Name |
1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N.ClH/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15;/h3-11,14,18H,12-13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBWYMGCTYJARQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
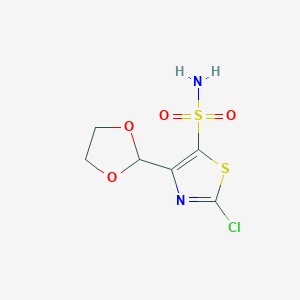
![N-(cyanomethyl)-2-({3,5-difluoro-[1,1'-biphenyl]-2-yl}amino)acetamide](/img/structure/B2400119.png)
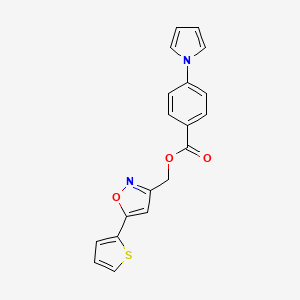
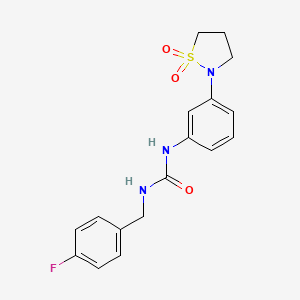
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400122.png)
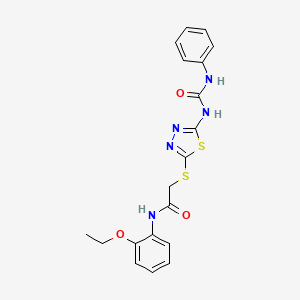
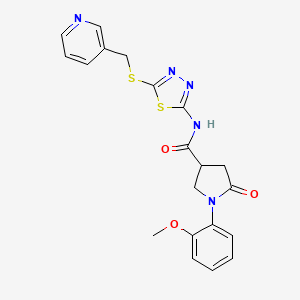
![3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2400126.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2400128.png)
